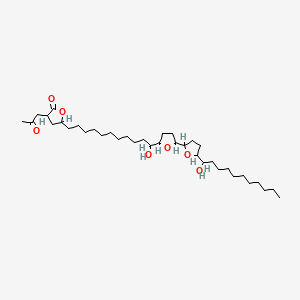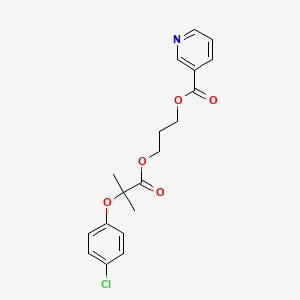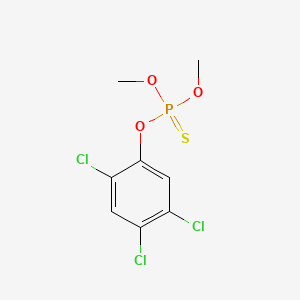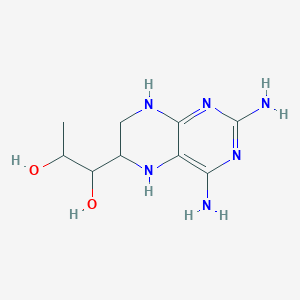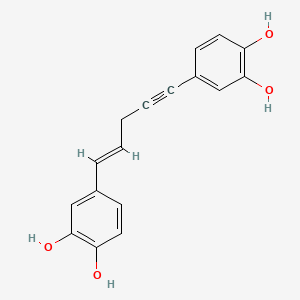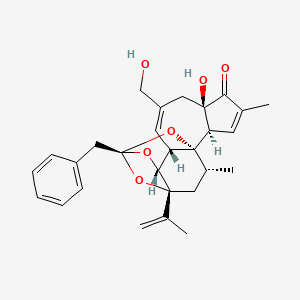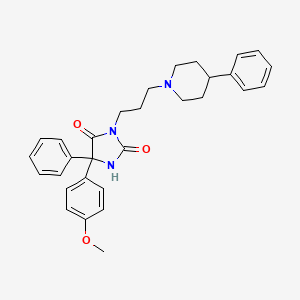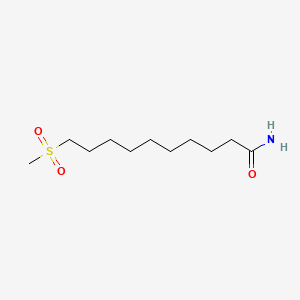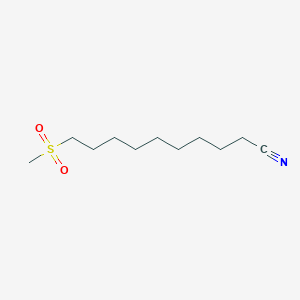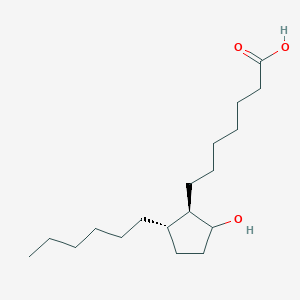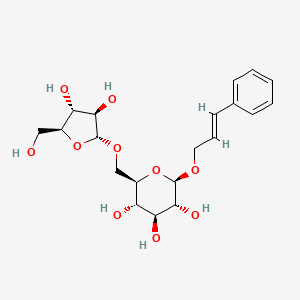
Perflubutane
Vue d'ensemble
Description
Le perflubutane, également connu sous le nom de décafluorobutane, est un composé fluorocarboné de formule chimique C₄F₁₀. Il s’agit d’un dérivé du butane où tous les atomes d’hydrogène sont remplacés par des atomes de fluor. Ce composé est connu pour sa grande stabilité et son inertie, ce qui le rend utile dans diverses applications industrielles et médicales .
Mécanisme D'action
Le perflubutane exerce ses effets principalement par le biais de ses propriétés physiques plutôt que par des interactions chimiques. En imagerie médicale, les microbulles de this compound améliorent la réflectivité des ondes ultrasonores, ce qui améliore la clarté et le détail des images produites. Ces microbulles circulent dans la circulation sanguine et améliorent l’échogénicité du sang, ce qui permet une meilleure visualisation des structures vasculaires et de la perfusion tissulaire .
Composés similaires :
Perfluoropropane (C₃F₈) : Un autre fluorocarbone présentant des propriétés similaires, mais une structure moléculaire différente.
Perfluorohexane (C₆F₁₄) : Un fluorocarbone à chaîne plus longue ayant des points d’ébullition plus élevés et des applications différentes.
Perfluorooctane (C₈F₁₈) : Utilisé dans des applications similaires, mais avec des propriétés physiques différentes.
Unicité du this compound : Le this compound est unique en raison de sa taille moléculaire et de ses propriétés spécifiques, ce qui le rend particulièrement adapté à une utilisation comme agent de contraste en imagerie échographique. Sa stabilité et son inertie en font également un élément précieux dans les applications industrielles où la réactivité doit être minimisée .
Applications De Recherche Scientifique
Perflubutane has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in various chemical reactions due to its inertness.
Biology: Employed in biological studies as a contrast agent for imaging techniques.
Medicine: Utilized in ultrasound imaging as a contrast agent to enhance the visibility of blood vessels and tissues.
Industry: Applied in the production of fire extinguishing agents and as a refrigerant .
Analyse Biochimique
Biochemical Properties
Perflubutane plays a significant role in biochemical reactions, particularly in its use as a contrast agent for ultrasound imaging. It interacts with various biomolecules, including proteins and enzymes, to enhance imaging quality. The compound’s high density and inert nature allow it to provide clear and detailed images of tissues and organs. This compound does not readily react with other biomolecules, making it a stable and reliable agent for diagnostic purposes .
Cellular Effects
This compound has been shown to influence cellular processes, particularly in the context of diagnostic imaging. It enhances the visualization of cellular structures and blood flow, aiding in the diagnosis of conditions such as liver diseases and cardiovascular disorders. The compound’s interaction with cell membranes and its ability to reflect ultrasound waves contribute to its effectiveness in imaging. This compound does not significantly alter cell signaling pathways, gene expression, or cellular metabolism, making it a safe option for clinical use .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to enhance ultrasound imaging through its physical properties. The compound’s high density and inert nature allow it to reflect ultrasound waves effectively, providing clear images of tissues and organs. This compound does not undergo significant chemical reactions within the body, maintaining its stability and effectiveness as a contrast agent. Its interaction with biomolecules is primarily physical rather than chemical, ensuring minimal interference with normal cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated stability over time, maintaining its effectiveness as a contrast agent. Studies have shown that the compound does not degrade significantly over extended periods, ensuring consistent imaging quality. Long-term effects on cellular function have not been observed, indicating that this compound remains stable and non-toxic in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively enhances imaging without causing adverse effects. At higher doses, some toxic effects have been observed, including mild inflammation and tissue irritation. These effects are generally reversible and do not pose significant risks to the overall health of the animals. Threshold effects have been identified, indicating the optimal dosage range for safe and effective use of this compound .
Metabolic Pathways
This compound is not significantly metabolized within the body, owing to its inert nature. The compound does not interact with metabolic enzymes or cofactors, and it does not participate in metabolic pathways. This lack of metabolism contributes to its stability and effectiveness as a contrast agent, as it remains unchanged and provides consistent imaging quality .
Transport and Distribution
This compound is transported and distributed within the body primarily through the bloodstream. It does not bind to specific transporters or binding proteins, allowing it to circulate freely and reach target tissues. The compound’s high density and inert nature facilitate its accumulation in areas of interest, enhancing imaging quality. This compound is eventually exhaled from the body, ensuring minimal long-term accumulation .
Subcellular Localization
This compound does not localize to specific subcellular compartments, as it primarily functions as a contrast agent in the extracellular space. Its inert nature and lack of interaction with cellular components ensure that it does not interfere with normal cellular functions. The compound’s effectiveness in imaging is due to its physical properties rather than its localization within cells .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Le perflubutane peut être synthétisé par la fluorination du butane. Une méthode courante implique la réaction du butane avec du fluor élémentaire dans des conditions contrôlées. La réaction est généralement réalisée dans un réacteur de fluorination à basse température pour éviter des réactions secondaires indésirables. Le processus peut être représenté comme suit :
C4H10+10F2→C4F10+10HF
Méthodes de production industrielle : Dans les milieux industriels, le this compound est produit à l’aide de réacteurs de fluorination à grande échelle. Le processus implique l’alimentation continue de gaz butane et fluor dans le réacteur, où la réaction a lieu. Le this compound résultant est ensuite purifié par distillation pour éliminer toutes les impuretés et les sous-produits .
Analyse Des Réactions Chimiques
Types de réactions : Le perflubutane est très inerte en raison de la forte liaison carbone-fluor, ce qui le rend résistant à de nombreuses réactions chimiques. Il peut subir certaines réactions dans des conditions spécifiques :
Réduction : Le this compound peut être réduit pour former des butanes partiellement fluorés en utilisant de puissants agents réducteurs.
Substitution : Dans des conditions extrêmes, certains atomes de fluor peuvent être remplacés par d’autres halogènes ou groupes fonctionnels.
Réactifs et conditions courants :
Réduction : L’hydrure de lithium et d’aluminium (LiAlH₄) peut être utilisé comme agent réducteur.
Substitution : Le chlore ou le brome peut être utilisé pour les réactions d’échange d’halogènes.
Principaux produits formés :
Réduction : Butanes partiellement fluorés.
Substitution : Butanes halogénés mixtes
4. Applications de la recherche scientifique
Le this compound a une large gamme d’applications dans la recherche scientifique :
Chimie : Utilisé comme solvant et réactif dans diverses réactions chimiques en raison de son inertie.
Biologie : Employé dans des études biologiques comme agent de contraste pour les techniques d’imagerie.
Médecine : Utilisé dans l’imagerie échographique comme agent de contraste pour améliorer la visibilité des vaisseaux sanguins et des tissus.
Industrie : Appliqué dans la production d’agents extincteurs et comme réfrigérant .
Comparaison Avec Des Composés Similaires
Perfluoropropane (C₃F₈): Another fluorocarbon with similar properties but a different molecular structure.
Perfluorohexane (C₆F₁₄): A longer-chain fluorocarbon with higher boiling points and different applications.
Perfluorooctane (C₈F₁₈): Used in similar applications but with different physical properties.
Uniqueness of Perflubutane: this compound is unique due to its specific molecular size and properties, making it particularly suitable for use as a contrast agent in ultrasound imaging. Its stability and inertness also make it valuable in industrial applications where reactivity needs to be minimized .
Propriétés
IUPAC Name |
1,1,1,2,2,3,3,4,4,4-decafluorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4F10/c5-1(6,3(9,10)11)2(7,8)4(12,13)14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVGMUDTWQVPDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F10 | |
| Record name | Butane, 1,1,1,2,2,3,3,4,4,4-decafluoro- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059876 | |
| Record name | Perfluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquefied gas; [MSDSonline] | |
| Record name | Perfluorobutane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8636 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
-2.1 °C | |
| Record name | Perfluorobutane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7868 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in benzene, chloroform | |
| Record name | Perfluorobutane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7868 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.6484 g/cu cm at 25 °C | |
| Record name | Perfluorobutane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7868 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
2.01X10+3 mm Hg at 25 °C | |
| Record name | Perfluorobutane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7868 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Perflubutane perfusion echocardiography has the potential to be a cost-effective and convenient alternative to nuclear perfusion imaging. Perflubutane is easy to use and echocardiographers in the clinical trials can be trained to use it after imaging only a few patients. Based on data from previous clinical trials, ultrasound enhanced with Perflubutane was able to image myocardial perfusion and obtain information that appears comparable to nuclear imaging. Acusphere's Phase 3 program is designed with the appropriate comparative standards to determine the value of Perflubutane perfusion echocardiography relative to nuclear perfusion imaging. These standards are coronary angiography, nuclear perfusion imaging, and patient outcome., Sonazoid is taken up by healthy Kupffer cells in the liver and spleen, but break down in high amplitude ultrasound imaging modes such as color Doppler imaging. The bubble rupture produces a transient pressure wave, which results in a characteristic mosaic color pattern from tissues containing the microbubbles (induced acoustic emission). Liver tumors without Kupffer cells will not display the mosaic pattern and can therefore be identified easily., ...It is proposed that the intestinal and hepatic lesions in rats and mice after a single intravenous injection of gas-carrier contrast agents are caused by a common mechanism: intravascular growth of gas-carrier agents in tissues with gas supersaturation, as occurs in the cecal wall of rats and mice. In this particular environment the growing gas bubbles cause ischemia and necrosis in the cecal and colonic wall and liver. This proposed mechanism of action is consistent with the absence of clinical reports indicative of intestinal and/or hepatic lesions in humans after administration of gas-carrier contrast agents. | |
| Record name | Perflubutane | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12821 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Perfluorobutane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7868 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless gas | |
CAS No. |
355-25-9 | |
| Record name | Perfluorobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=355-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perflubutane [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000355259 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perflubutane | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12821 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Butane, 1,1,1,2,2,3,3,4,4,4-decafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perfluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Decafluorobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.983 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERFLUBUTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SE4TWR0K2C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Perfluorobutane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7868 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-129 °C | |
| Record name | Perfluorobutane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7868 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


